molecular formula C15H14BrNO2S B13132055 Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate

Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate

Cat. No.: B13132055
M. Wt: 352.2 g/mol
InChI Key: JHAHPIBXSKDTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phenyl derivatives.

Scientific Research Applications

Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate
  • Ethyl2-(3-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate
  • Ethyl2-(3-bromophenyl)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can affect its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H14BrNO2S/c1-2-19-15(18)13-12(9-6-7-9)17-14(20-13)10-4-3-5-11(16)8-10/h3-5,8-9H,2,6-7H2,1H3

InChI Key

JHAHPIBXSKDTPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Br)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.